Barium thiocyanate

Übersicht

Beschreibung

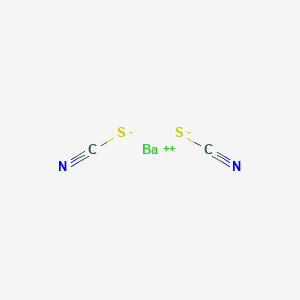

Barium thiocyanate is an inorganic compound with the chemical formula Ba(SCN)₂. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its toxicity when ingested and its ability to irritate the skin. This compound is also soluble in most alcohols but insoluble in simple alkanes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium thiocyanate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . Another method involves the reaction of barium hydroxide with ammonium thiocyanate, which produces this compound, ammonia gas, and water .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting barium chloride with potassium thiocyanate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration.

Analyse Chemischer Reaktionen

Types of Reactions: Barium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other compounds to form different thiocyanate derivatives.

Complex Formation: this compound can form coordination complexes with various ligands.

Common Reagents and Conditions:

Barium Hydroxide and Ammonium Thiocyanate: These reagents are used in an endothermic reaction to produce this compound.

Trans-1,2-Bis(4-pyridyl)ethylene: This ligand is used to form new barium thiocyanato coordination polymers.

Major Products:

Ammonia Gas and Water: These are by-products of the reaction between barium hydroxide and ammonium thiocyanate.

Coordination Polymers: Formed when this compound reacts with specific ligands.

Wissenschaftliche Forschungsanwendungen

Photonic Applications

Optical Properties Enhancement

Barium thiocyanate has been utilized to enhance the optical performance of materials such as perovskite nanocrystals. A study demonstrated that the addition of this compound to cesium lead bromide perovskite nanocrystals significantly improved their photoluminescence quantum yield, achieving values close to unity (~98%) while enhancing stability against environmental factors like moisture and air exposure . The incorporation of this compound affects the crystallinity and reduces defect densities, which are critical for achieving high luminescent efficiency.

Table 1: Optical Properties of Perovskite Nanocrystals with this compound Doping

| Sample Composition | Photoluminescence Quantum Yield (%) | Stability (Days) | Defect Density (cm) |

|---|---|---|---|

| Pure CsPbBr | 75 | 30 | High |

| CsPbBr + 10% Ba(SCN) | 85 | 90 | Medium |

| CsPbBr + 30% Ba(SCN) | 98 | 176 | Low |

Analytical Chemistry

Reagent in Analytical Methods

this compound serves as a reagent in various analytical chemistry applications, particularly in the purification of thiocyanate solutions. It reacts with impurities such as sodium sulfate to prevent their precipitation during concentration processes. This method enhances the purity of sodium thiocyanate solutions used in further analyses . The ability to selectively precipitate impurities makes this compound valuable in industrial processes where high-purity chemicals are required.

Luminescent Materials

Phosphor Host Material

Research has shown that this compound acts as an effective host for luminescent materials, particularly for activators like cerium ions (Ce). The incorporation of Ce into this compound hosts results in enhanced luminescence properties, making it suitable for applications in solid-state lighting and display technologies .

Case Study: Cerium-Doped this compound

A study focused on synthesizing phosphor samples using this compound as a host material for cerium ions. The resulting materials exhibited strong luminescence under UV excitation, demonstrating potential applications in optoelectronic devices.

Material Science

Stability Improvement in Halide Perovskites

The use of this compound has been explored to improve the stability and performance of lead halide perovskites. By partially replacing halides with thiocyanate ions, researchers observed enhanced structural stability and reduced toxicity associated with lead-based materials . This modification is crucial for developing environmentally friendly optoelectronic devices.

Industrial Applications

Chemical Processing

In industrial settings, this compound is employed in processes requiring the removal or control of impurities in thiocyanate solutions. Its ability to form soluble complexes makes it an essential component in chemical manufacturing and purification processes .

Wirkmechanismus

The mechanism by which barium thiocyanate exerts its effects involves the formation of coordination complexes with various ligands. These complexes can alter the photophysical properties of the host materials, such as lead halide perovskite nanocrystals, by reducing defects and enhancing stability . The molecular targets include the lead ions in the perovskite structure, which interact with the thiocyanate ions to form stronger bonds and improve overall material stability .

Vergleich Mit ähnlichen Verbindungen

- Potassium Thiocyanate (KSCN)

- Ammonium Thiocyanate (NH₄SCN)

- Sodium Thiocyanate (NaSCN)

Comparison: Barium thiocyanate is unique due to its ability to form highly stable coordination complexes and its high solubility in water and alcohols. Unlike potassium, ammonium, and sodium thiocyanates, this compound is less commonly used due to its toxicity. its unique properties make it valuable in specific applications, such as enhancing the stability of perovskite nanocrystals and forming novel coordination polymers .

Biologische Aktivität

Barium thiocyanate, an inorganic compound with the formula Ba(SCN)₂, is notable for its diverse applications in analytical chemistry and potential biological effects. This article delves into its biological activity, including toxicity, interactions with biological systems, and relevant case studies.

This compound is typically synthesized through the reaction of barium hydroxide with ammonium thiocyanate:

This reaction is endothermic, leading to significant cooling during the process, which can even result in frost formation on the reaction vessel . The compound appears as a white crystalline solid that is soluble in water and has applications in qualitative analysis due to its ability to form colored precipitates with certain metal ions.

Toxicity and Biological Effects

This compound exhibits notable toxicity primarily due to barium ions. Exposure can lead to several health issues:

- Respiratory Issues : Inhalation of barium compounds can cause respiratory distress.

- Gastrointestinal Distress : Ingestion may result in nausea, vomiting, and abdominal pain.

- Thyroid Function Interference : Thiocyanate ions can inhibit iodine uptake, potentially leading to hypothyroidism with prolonged exposure .

Toxicological Data

| Effect | Observed Outcome |

|---|---|

| Acute Toxicity | Respiratory distress, gastrointestinal issues |

| Chronic Exposure | Potential hypothyroidism |

| LD50 (oral) | Estimated around 200 mg/kg in rodents |

Case Studies and Research Findings

Research has highlighted the biological implications of this compound exposure. A study on thiocyanate degradation mechanisms demonstrated that specific microbial cultures could degrade thiocyanate compounds effectively, suggesting potential bioremediation applications . Furthermore, investigations into the compound's interaction with thyroid function have shown that high concentrations can disrupt normal iodine metabolism, emphasizing the need for caution in handling this chemical.

Relevant Research Studies

- Thiocyanate Degradation : A study focused on microbial degradation of thiocyanates showed that certain bacteria could metabolize these compounds effectively, indicating a possible avenue for environmental cleanup efforts .

- Thyroid Function Study : Research indicated that prolonged exposure to thiocyanates could lead to thyroid dysfunction due to competitive inhibition of iodine uptake, a critical factor for thyroid hormone synthesis .

- Toxicological Assessment : An assessment of barium salts revealed significant toxicological effects across various biological systems, necessitating stringent safety protocols during handling .

Eigenschaften

IUPAC Name |

barium(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZCRGABYQYUFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(SCN)2, C2BaN2S2 | |

| Record name | barium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-56-9 (Parent) | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890553 | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-17-3 | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AZ8I1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.